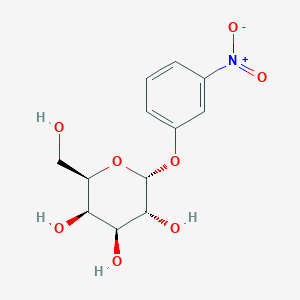

3-Nitrophenyl alpha-D-galactopyranoside

説明

Significance as a Synthetic Glycosidase Substrate

The primary significance of 3-Nitrophenyl alpha-D-galactopyranoside lies in its function as a synthetic substrate for α-D-galactosidase, an enzyme that catalyzes the hydrolysis of terminal α-D-galactosyl moieties from various molecules. jocpr.comscielo.br In its intact form, the compound is colorless. However, when acted upon by α-galactosidase, the glycosidic bond linking the galactose sugar to the 3-nitrophenyl group is cleaved. This enzymatic hydrolysis releases 3-nitrophenol (B1666305), which, under alkaline conditions, forms the yellow-colored 3-nitrophenolate ion. nih.govdcfinechemicals.com The intensity of this color is directly proportional to the amount of 3-nitrophenol released and thus to the activity of the α-galactosidase enzyme. dcfinechemicals.comdiapharma.com This allows for a straightforward and quantitative colorimetric assay of the enzyme's activity. himedialabs.com

The use of synthetic substrates like this compound is popular in enzyme kinetics studies because they are convenient and allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max). nih.gov

Overview of Chromogenic Glycosides in Enzyme Assays

Chromogenic glycosides are a class of synthetically produced compounds designed to mimic natural enzyme substrates. dcfinechemicals.comdiapharma.com They are composed of a sugar moiety (the substrate) linked to a chromophore, which is a chemical group that can impart color. dcfinechemicals.comdcfinechemicals.com In their uncleaved state, these molecules are typically colorless and soluble. dcfinechemicals.com

The utility of chromogenic substrates in enzyme assays is based on a simple yet elegant principle: the specific binding of the substrate to its target enzyme. dcfinechemicals.com This interaction allows the enzyme to catalyze the cleavage of the bond between the sugar and the chromophore. dcfinechemicals.com The release of the chromophore results in the formation of a colored product, often insoluble, which provides a visual confirmation of the enzyme's presence and activity. dcfinechemicals.comdcfinechemicals.com The resulting color change can be monitored and quantified spectrophotometrically, and the intensity of the color is proportional to the enzymatic activity. dcfinechemicals.comdiapharma.com

This methodology is widely employed in various biochemical and biotechnological applications, including:

Enzyme-Linked Immunosorbent Assays (ELISA) dcfinechemicals.comdcfinechemicals.com

Western blotting dcfinechemicals.comdcfinechemicals.com

Immunohistochemistry dcfinechemicals.comdcfinechemicals.com

Microbial detection in culture media dcfinechemicals.comdcfinechemicals.com

Common enzymes studied using chromogenic assays include β-galactosidase, alkaline phosphatase (AP), and horseradish peroxidase (HRP). dcfinechemicals.com

Positioning of this compound in Glycobiology Research

Within the broad field of glycobiology, which investigates the structure, function, and biology of carbohydrates (also known as glycans), this compound serves as a specific tool for the study of α-galactosidases. These enzymes play crucial roles in various biological processes, including the breakdown of complex carbohydrates. jocpr.com

The ability to assay α-galactosidase activity with a high degree of specificity and sensitivity is essential for understanding its function in both health and disease. For instance, deficiencies in α-galactosidase A (GLA) lead to Fabry disease, a lysosomal storage disorder characterized by the accumulation of globotriaosylceramide. nih.gov While research into therapeutic interventions for such diseases often employs fluorogenic substrates for high-throughput screening due to their higher sensitivity, chromogenic substrates like nitrophenyl galactosides remain valuable for routine enzyme activity assays and for characterizing enzyme kinetics. nih.gov

The study of α-galactosidases from various sources, including bacteria, fungi, and plants, is another active area of research. jocpr.comscielo.brnih.govnih.gov In these studies, this compound and its isomers can be used to determine the substrate specificity and kinetic properties of these enzymes, contributing to our understanding of their biological roles and potential industrial applications. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 52571-71-8 |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.25 g/mol |

| Appearance | White Crystalline Solid |

| Melting Point | 161-162 °C |

| Solubility | DMSO, H₂O, MeOH |

| IUPAC Name | (2R,3R,4S,5R,6R)-6-(Hydroxymethyl)-2-(m-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol |

Data sourced from Synthose Inc. nih.gov

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332183 | |

| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52571-71-8 | |

| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Nitrophenyl-α-D-galacto-pyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Chemo-Enzymatic Synthesis Routes of 3-Nitrophenyl alpha-D-galactopyranoside and its Derivatives

The construction of the glycosidic bond in this compound and its analogs can be efficiently achieved through a combination of chemical and enzymatic methods. These chemo-enzymatic approaches leverage the precision of enzymes and the versatility of chemical synthesis to produce complex glycoconjugates.

Regioselective Glycosylation Strategies for Analog Preparation

Regioselective glycosylation is crucial for the synthesis of specific oligosaccharide structures and derivatives without the need for extensive protecting group manipulations. While direct regioselective glycosylation of 3-nitrophenol (B1666305) with a galactose donor can be challenging, strategies often involve the use of selectively protected galactose acceptors or enzymatic catalysis to control the position of glycosylation.

For instance, in the synthesis of related p-nitrophenyl β-D-galactopyranosyl-disaccharides, the regioselectivity of transglycosylation reactions catalyzed by β-D-galactosidases is highly dependent on the nature of the acceptor molecule. The β-D-galactosidase from Bacillus circulans has demonstrated a high propensity for forming β-(1→3) linkages when p-nitrophenyl α-D-N-acetylgalactosaminide (pNP-α-GalNAc) is used as the acceptor, achieving high yields. nih.gov Conversely, the β-D-galactosidase from porcine liver tends to favor the formation of β-(1→6) linkages with various p-nitrophenyl glycoside acceptors. nih.gov

The choice of protecting groups on the galactose acceptor can also direct the regioselectivity of chemical glycosylation. For example, the use of a 4,6-O-p-methoxybenzylidene acetal (B89532) on a p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside acceptor directs glycosylation to the 3-position. nih.gov Such strategies, while demonstrated for the para-isomer, are foundational for designing synthetic routes to 3-nitrophenyl-based analogs.

Enzyme-Catalyzed Transformations in the Synthesis of Related Glycosides

Enzymes, particularly glycosidases and glycosyltransferases, are powerful tools for the synthesis of glycosides due to their high stereoselectivity and regioselectivity. Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in a reverse mode (transglycosylation) to form these linkages. This is often achieved under kinetically controlled conditions where a glycosyl donor is activated, and the enzyme transfers the glycosyl moiety to an acceptor other than water.

A common chemo-enzymatic strategy involves the initial chemical synthesis of an anomeric mixture (α/β) of the desired glycoside, followed by selective enzymatic hydrolysis of the unwanted anomer. For example, in the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside, a fungal β-N-acetylhexosaminidase from Penicillium oxalicum is employed to specifically hydrolyze the β-anomer, allowing for the isolation of the pure α-anomer. mdpi.comresearchgate.net This method is highly efficient due to the enzyme's strict selectivity for the β-linkage. mdpi.comresearchgate.net

Glycosyltransferases offer an alternative enzymatic approach, catalyzing the transfer of a sugar moiety from an activated donor (like a sugar nucleotide) to an acceptor. While highly specific, the cost and availability of both the enzymes and the sugar nucleotide donors can be a limitation for large-scale synthesis.

The transglycosylation activity of β-galactosidase from Bacillus circulans has been utilized for the enzymatic modification of p-nitrophenyl α-maltopentaoside, where a galactose unit is regioselectively transferred to the non-reducing end of the acceptor. nih.gov These principles of enzymatic catalysis are directly applicable to the synthesis of derivatives of 3-nitrophenyl α-D-galactopyranoside, using it as either a donor or an acceptor in enzyme-mediated reactions.

Design and Synthesis of Mechanistic Probes Based on this compound

To probe the intricate mechanisms of glycosyl hydrolases, specifically α-galactosidases, derivatives of 3-nitrophenyl α-D-galactopyranoside are synthesized. These probes, which include modifications at key positions on the galactose ring, provide invaluable insights into enzyme-substrate interactions, active site architecture, and catalytic mechanisms.

Preparation of Monodeoxy Derivatives for Substrate Specificity Elucidation

The synthesis of monodeoxy derivatives of nitrophenyl galactosides, where a hydroxyl group is replaced by a hydrogen atom, is a powerful strategy to investigate the role of individual hydroxyl groups in substrate binding and catalysis. While specific studies on 3-nitrophenyl α-D-galactopyranoside are limited, research on the closely related p-nitrophenyl α-D-galactopyranoside (pNP-α-Gal) provides significant insights.

The four possible monodeoxy derivatives of pNP-α-Gal have been synthesized and their hydrolysis by various α-galactosidases has been studied. researchgate.net The findings reveal distinct specificities among different enzymes. For example, α-galactosidases from green coffee bean and Mortierella vinacea can hydrolyze the 2-deoxy and 6-deoxy substrates but show little to no activity towards the 3-deoxy and 4-deoxy compounds. researchgate.net In contrast, the α-galactosidase from Aspergillus niger exhibits a strong preference for the 2-deoxy derivative. researchgate.net These results underscore the critical role of the hydroxyl groups at the C-3 and C-4 positions for recognition by certain α-galactosidases. The synthesis of these deoxy analogs typically involves multi-step chemical transformations starting from protected sugar derivatives where the target hydroxyl group is selectively removed.

A general approach for the synthesis of deoxyfluoro analogs, which can also serve as mechanistic probes, has been demonstrated for 4-nitrophenyl α-D-mannopyranosides. This involves the treatment of a protected tetra-O-acetyl-β-D-mannopyranose with N,N-diethylaminosulfur trifluoride (Et2NSF3) to introduce fluorine at the desired position, followed by glycosylation with 4-nitrophenol (B140041) in the presence of a Lewis acid like tin(IV) chloride. nih.gov A similar strategy could be envisioned for the synthesis of deoxy and deoxyfluoro derivatives of 3-nitrophenyl α-D-galactopyranoside.

Synthesis of Monomethyl Derivatives for Active Site Mapping

Monomethylated derivatives of nitrophenyl galactosides serve as excellent tools for mapping the active site of glycosidases. The introduction of a methyl group at a specific hydroxyl position can create steric hindrance, preventing proper binding or catalysis if that hydroxyl group is involved in critical interactions within the enzyme's active site.

A comprehensive study on the synthesis of all possible monomethyl derivatives of p-nitrophenyl α-D-gluco-, galacto-, and mannopyranosides has been conducted. researchgate.nettandfonline.comcapes.gov.br The hydrolytic activities of various glycosidases against these derivatives were then evaluated. For the p-nitrophenyl α-D-galactopyranoside series, it was found that the α-galactosidase from Mortierella vinacea could hydrolyze the 6-O-methyl derivative, but not the 2-O-, 3-O-, or 4-O-methyl analogs. researchgate.nettandfonline.comcapes.gov.br In contrast, α-galactosidases from green coffee bean and Aspergillus niger showed no hydrolytic activity against any of the monomethylated substrates. researchgate.nettandfonline.comcapes.gov.br These findings suggest that the hydroxyl groups at positions 2, 3, and 4 are essential for the binding and/or catalytic action of these enzymes, while the 6-hydroxyl group is more tolerant to modification in the case of the M. vinacea enzyme.

The synthesis of these monomethyl derivatives typically starts from a suitably protected galactose precursor with a single free hydroxyl group, which is then methylated using a reagent such as methyl iodide in the presence of a base.

Table 1: Hydrolytic Activity of α-Galactosidases on Monomethylated p-Nitrophenyl α-D-Galactopyranosides

| Derivative | Green Coffee Bean α-Galactosidase | Mortierella vinacea α-Galactosidase | Aspergillus niger α-Galactosidase |

| 2-O-Methyl | No Hydrolysis | No Hydrolysis | No Hydrolysis |

| 3-O-Methyl | No Hydrolysis | No Hydrolysis | No Hydrolysis |

| 4-O-Methyl | No Hydrolysis | No Hydrolysis | No Hydrolysis |

| 6-O-Methyl | No Hydrolysis | Hydrolysis | No Hydrolysis |

| Data is based on studies of p-nitrophenyl α-D-galactopyranoside derivatives. researchgate.nettandfonline.comcapes.gov.br |

Introduction of Acetamido Groups for Specific Glycosylhydrolase Probes

The introduction of an acetamido group, typically at the C-2 position to create a 2-acetamido-2-deoxy derivative, transforms the galactoside into a probe for a different class of enzymes, namely α-N-acetylgalactosaminidases. These enzymes are distinct from α-galactosidases in their substrate specificity.

The synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranosides often follows a chemo-enzymatic route. A chemical synthesis first produces an anomeric mixture of the α- and β-glycosides. Subsequently, a β-N-acetylhexosaminidase is used to selectively hydrolyze the β-anomer, leaving the desired α-anomer which can then be purified. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of the 4-nitrophenyl derivative. mdpi.comresearchgate.net

Furthermore, these 2-acetamido-2-deoxy-nitrophenyl galactosides can serve as acceptors in further glycosylation reactions to create more complex probes. For example, p-nitrophenyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside has been synthesized by reacting a protected p-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with an activated galactose donor. nih.gov This highlights the utility of these compounds as building blocks for constructing specific oligosaccharide sequences for probing the fine specificities of various glycosyl hydrolases.

Generation of Bioconjugates and Labeled this compound for Advanced Studies

The functionalization of this compound primarily hinges on the chemical reactivity of the nitrophenyl group. This moiety can be chemically altered to introduce functionalities suitable for conjugation with reporter molecules such as fluorophores, biotin (B1667282), or other bioactive compounds. A key and well-established initial step for such modifications is the reduction of the nitro group to an amine, yielding 3-Aminophenyl alpha-D-galactopyranoside. This amino derivative serves as a versatile intermediate for subsequent conjugation reactions.

Proposed Synthetic Pathway for Functionalization:

The primary route to producing a versatile intermediate for bioconjugation involves the reduction of the nitro group. This transformation is typically achieved with high efficiency using various reducing agents.

Step 1: Reduction of the Nitro Group The conversion of this compound to 3-Aminophenyl alpha-D-galactopyranoside can be accomplished using standard chemical reduction methods. A common and effective method is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Once 3-Aminophenyl alpha-D-galactopyranoside is synthesized, the newly introduced primary amine serves as a reactive handle for a variety of conjugation chemistries.

Biotinylation for Affinity-Based Studies:

Biotinylated probes are invaluable tools for studying protein-ligand interactions, affinity purification, and localization studies due to the high-affinity interaction between biotin and streptavidin or avidin. The amino group of 3-Aminophenyl alpha-D-galactopyranoside can be readily coupled with an activated biotin derivative.

Reaction with N-Hydroxysuccinimide (NHS)-Biotin: A widely used method involves the reaction of the amine with an NHS-ester of biotin. This reaction proceeds efficiently under mild basic conditions to form a stable amide bond. A similar approach utilizing biotin p-nitrophenyl ester has also been documented for the biotinylation of peptides and proteins and could be adapted for this purpose. nih.gov

Fluorescent Labeling for Imaging and Detection:

To visualize the localization of the galactoside within cells or to develop sensitive enzymatic assays, fluorescent tags can be attached.

Coupling with Fluorescent Dyes: The amino-functionalized galactoside can be reacted with a variety of fluorescent dyes that are commercially available as NHS-esters or isothiocyanates. For example, fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine and cyanine (B1664457) dyes can be conjugated to the amine group to yield highly fluorescent probes. The synthesis of novel fluorescent nucleosides has been demonstrated through the modification of related purine (B94841) derivatives, highlighting the feasibility of such chemical transformations. nih.gov

"Click Chemistry" for Versatile Conjugation:

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. thermofisher.com This approach would require the initial synthesis of an azide- or alkyne-modified this compound.

Introduction of an Azide (B81097) or Alkyne Moiety: The 3-Aminophenyl alpha-D-galactopyranoside intermediate can be further modified to introduce an azide or alkyne group. For instance, the amine can be reacted with an alkyne-containing NHS ester. The resulting alkyne-tagged galactoside can then be "clicked" onto any azide-containing molecule of interest, such as a protein, a surface, or another small molecule.

The following table summarizes the potential derivatization strategies for this compound, based on established methodologies for analogous compounds.

Table 1: Proposed Derivatization Strategies for this compound

| Starting Material | Reagent/Method | Product | Application |

|---|---|---|---|

| This compound | H₂, Pd/C | 3-Aminophenyl alpha-D-galactopyranoside | Intermediate for conjugation |

| 3-Aminophenyl alpha-D-galactopyranoside | Biotin-NHS ester | Biotinylated this compound | Affinity purification, pull-down assays |

| 3-Aminophenyl alpha-D-galactopyranoside | FITC | Fluorescently labeled this compound | Cellular imaging, flow cytometry |

| 3-Aminophenyl alpha-D-galactopyranoside | Alkyne-NHS ester | Alkyne-tagged this compound | Click chemistry conjugation |

These synthetic modifications enable the transformation of this compound from a simple chromogenic substrate into a sophisticated molecular probe for a wide array of advanced research applications.

Enzymatic Applications and Substrate Characterization of 3 Nitrophenyl Alpha D Galactopyranoside

Principles of Chromogenic Enzyme Assays Utilizing 3-Nitrophenyl alpha-D-galactopyranoside

Chromogenic substrates are fundamental tools in enzymology, providing a straightforward method for detecting and quantifying enzyme activity. This compound and its isomers are colorless compounds that, upon enzymatic cleavage, release a colored product, allowing for direct spectrophotometric measurement.

Spectrophotometric Quantification of 3-Nitrophenol (B1666305) Release

The core principle of the assay lies in the hydrolytic action of the enzyme α-galactosidase (EC 3.2.1.22). cohesionbio.com This enzyme catalyzes the cleavage of the α-glycosidic bond in the nitrophenyl-α-D-galactopyranoside substrate. cohesionbio.com This reaction yields two products: D-galactose and the corresponding nitrophenol molecule (e.g., p-nitrophenol or o-nitrophenol). cohesionbio.comtandfonline.com

The released nitrophenol, specifically the nitrophenolate ion, is a chromophore that imparts a distinct yellow color under alkaline pH conditions. nih.gov The intensity of this color is directly proportional to the amount of nitrophenol released, which in turn corresponds to the activity of the α-galactosidase enzyme. nih.gov The concentration of the released p-nitrophenol is quantified by measuring the absorbance of light at a specific wavelength, typically 405 nm, using a spectrophotometer. cohesionbio.comnih.gov One unit of α-galactosidase activity is often defined as the amount of enzyme that liberates one micromole of nitrophenol from the substrate per minute under specified conditions of pH and temperature. tandfonline.com

Development and Optimization of Microplate-Based Assays

The spectrophotometric method for quantifying nitrophenol release is readily adaptable to a high-throughput format using microplates. cohesionbio.comantibodies-online.com This adaptation allows for the simultaneous analysis of numerous samples, significantly increasing efficiency. antibodies-online.comthermofisher.com In a typical microplate-based assay, small volumes of the enzyme sample are added to the wells of a 96-well plate, followed by the addition of the nitrophenyl-α-D-galactopyranoside substrate solution. cohesionbio.comsigmaaldrich.com

After a defined incubation period at the optimal temperature for the enzyme, the reaction is terminated, often by adding a stop buffer (e.g., a strong alkali like sodium carbonate) which also serves to raise the pH, ensuring maximum color development of the nitrophenolate ion. sigmaaldrich.com The absorbance in each well is then measured using a microplate reader at the appropriate wavelength (e.g., 405 nm). cohesionbio.com These assays are sensitive, capable of detecting enzyme activity as low as 0.1 µU, and are widely used for quantifying α-galactosidase activity in various biological samples, including cell lysates and tissue extracts. sigmaaldrich.comabcam.com

Enzymatic Substrate Specificity Profiling of Alpha-Galactosidases

Nitrophenyl-α-D-galactopyranosides are invaluable substrates for profiling the specificity and kinetic properties of α-galactosidases from diverse biological sources. These studies help in understanding the enzyme's catalytic mechanism and its suitability for various biotechnological applications.

Characterization of Alpha-Galactosidases from Fungal Sources (e.g., Saccharomyces cerevisiae, Rhizopus oryzae, Mortierella vinacea, Aspergillus niger, Trichoderma reesei)

Fungal α-galactosidases are of significant industrial interest. The enzyme from Aspergillus niger shows good activity on p-nitrophenyl-α-D-galactoside and is a glycoprotein (B1211001) with a molecular weight of approximately 45,000 Da. nih.gov Kinetic studies revealed that the A. niger enzyme requires hydroxyl groups at the C-3, C-4, and C-6 positions of the galactose moiety for its activity. nih.gov The α-galactosidase from Mortierella vinacea has also been extensively studied using PNPG. tandfonline.comnih.govnih.gov Kinetic analyses have shown that this enzyme is subject to inhibition by both the substrate (PNPG) and the product (galactose). nih.gov The enzyme from Saccharomyces cerevisiae is classified in glycosyl hydrolase family 27 and has been characterized using PNPG, showing optimal activity at pH 4.0. nih.govnih.gov An α-galactosidase from Trichoderma reesei has also been characterized, showing structural similarities to other fungal enzymes. acs.org

Interactive Table: Kinetic Parameters of Fungal α-Galactosidases with p-Nitrophenyl-α-D-galactopyranoside (PNPG)

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Kₘ (mM) for PNPG | Vₘₐₓ (µmol/min/mg) | Reference(s) |

| Aspergillus niger | 4.5 | 40 | - | - | |

| Aspergillus niger | - | - | - | Good Activity | nih.gov |

| Mortierella vinacea | 5.9 | 40 | - | - | tandfonline.com |

| Saccharomyces cerevisiae | 5.0 | 55 | - | - | nih.gov |

| Trametes versicolor | 3.0 | 60 | 0.651 | - | jst.go.jp |

Note: "-" indicates data not specified in the cited sources.

Assessment of Alpha-Galactosidases from Bacterial Origins (e.g., E. coli, Streptomyces griseoloalbus, Corynebacterium murisepticum, Thermotoga maritima)

Bacterial α-galactosidases, particularly from thermophiles, are sought after for their stability. The α-galactosidase from the hyperthermophilic bacterium Thermotoga maritima (TmGalA) is extremely thermostable, with maximal activity towards PNPG observed at a pH of 5.0-5.5 and a temperature of 90-95°C. nih.gov This enzyme belongs to the glycosyl hydrolase family 36. nih.govacs.org The actinobacterium Streptomyces griseoloalbus is another source of α-galactosidase, which has been produced using solid-state fermentation. nih.govnih.govoup.com The partially purified enzyme from this bacterium exhibited maximum activity at pH 5.0 and 65°C and was stable for 5 hours at 50-55°C. researchgate.net An inducible α-galactosidase from Corynebacterium murisepticum was purified and found to be a homotetramer with a pH optimum of 7.5. researchgate.net It displayed a Kₘ value of 0.17 mM for p-nitrophenyl-α-D-galactopyranoside. researchgate.net

Interactive Table: Kinetic Parameters of Bacterial α-Galactosidases with p-Nitrophenyl-α-D-galactopyranoside (PNPG)

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Kₘ (mM) for PNPG | Reference(s) |

| Thermotoga maritima | 5.0 - 5.5 | 90 - 95 | - | nih.gov |

| Streptomyces griseoloalbus | 5.0 | 65 | - | researchgate.net |

| Corynebacterium murisepticum | 7.5 | - | 0.17 | researchgate.net |

Note: "-" indicates data not specified in the cited sources.

Investigation of Alpha-Galactosidases from Plant and Mammalian Systems (e.g., Green Coffee Bean, Vicia faba, Human Alpha-GAL)

α-Galactosidases from plant and mammalian sources play crucial physiological roles. The enzyme from green coffee beans has been well-characterized and is used in biotechnological applications. nih.govcreative-enzymes.com It has an optimal pH of 6.5 at 25°C for hydrolyzing p-nitrophenyl α-D-galactoside. creative-enzymes.com A recombinant version expressed in Pichia pastoris showed kinetic parameters (Kₘ = 0.363 mM and Vₘₐₓ = 46.9 U/mg) identical to the native enzyme. nih.gov Seeds of Vicia faba (faba bean) contain two distinct forms of α-galactosidase (I and II), which exhibit different pH optima and kinetic values with p-nitrophenyl α-D-galactoside. nih.govnih.govportlandpress.com Human α-galactosidase A (α-GAL) is a lysosomal enzyme, and its deficiency leads to Fabry disease. sigmaaldrich.com Assays using synthetic substrates are crucial for diagnosing this condition and for evaluating enzyme replacement therapies. sigmaaldrich.com These assays typically use a fluorometric substrate but the principle of cleaving a synthetic glycoside is the same. sigmaaldrich.comabcam.com

Interactive Table: Kinetic Parameters of Plant and Mammalian α-Galactosidases with p-Nitrophenyl-α-D-galactopyranoside (PNPG)

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Kₘ (mM) for PNPG | Vₘₐₓ (U/mg) | Reference(s) |

| Green Coffee Bean (native) | 6.5 | 25 | - | >9 units/mg protein | creative-enzymes.com |

| Green Coffee Bean (recombinant) | 6.4 | - | 0.363 | 46.9 | nih.gov |

| Vicia faba (Forms I & II) | Different optima | Different stabilities | Different values | Different values | nih.govnih.govportlandpress.com |

| Human α-GAL | - | - | - | - | sigmaaldrich.com |

Note: "-" indicates data not specified in the cited sources. Human α-GAL assays often use fluorometric substrates.

Distinction of Alpha-Galactosidase Activity from Beta-Galactosidase

The specific nature of enzymatic reactions allows for the use of tailored substrates to distinguish between different enzyme activities. Galactosidases are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of galactosides. They are broadly classified into two main types, α-galactosidases and β-galactosidases, based on the anomeric configuration of the glycosidic bond they cleave. wikipedia.org α-Galactosidase specifically targets and hydrolyzes substrates containing α-galactosidic linkages, such as those found in glycoproteins and glycosphingolipids. wikipedia.org In contrast, β-galactosidase acts on β-galactosidic bonds, with its most well-known substrate being the disaccharide lactose, which it breaks down into glucose and galactose. wikipedia.org

This inherent specificity is exploited in biochemical assays through the use of chromogenic substrates. dcfinechemicals.com Substrates like 3-nitrophenyl α-D-galactopyranoside are designed to be specific for α-galactosidase. The enzyme recognizes and cleaves the α-glycosidic bond linking the galactose sugar to the nitrophenyl group. This enzymatic action releases 3-nitrophenol, a chromophore that imparts a distinct color, which can be quantified spectrophotometrically.

Conversely, 3-nitrophenyl α-D-galactopyranoside is not a substrate for β-galactosidase due to the α-configuration of its anomeric carbon. β-Galactosidase requires a substrate with a β-glycosidic linkage, such as ortho-nitrophenyl-β-D-galactopyranoside (ONPG) or para-nitrophenyl-β-D-galactopyranoside (pNPG). nih.govwikipedia.orgnih.gov When ONPG is hydrolyzed by β-galactosidase, it releases the yellow-colored ortho-nitrophenol. wikipedia.org Therefore, by using 3-nitrophenyl α-D-galactopyranoside, one can specifically measure the activity of α-galactosidase in a sample without interference from any β-galactosidase that may be present. This principle allows for the clear differentiation and selective quantification of the two enzyme activities. nih.gov

Comparative Analysis of Substrate Specificity with Other Nitrophenyl Galactopyranosides (e.g., 4-Nitrophenyl alpha-D-galactopyranoside, 2-Nitrophenyl alpha-D-galactopyranoside)

The substrate specificity of α-galactosidases is often evaluated using a variety of synthetic chromogenic substrates, including different positional isomers of nitrophenyl α-D-galactopyranoside. The position of the nitro group on the phenyl ring (ortho-, meta-, or para-) influences the electronic properties of the aglycone (the non-sugar part) and can affect the rate of enzymatic hydrolysis. While 3-nitrophenyl α-D-galactopyranoside (the meta-isomer) is a valid substrate, the para- (4-nitrophenyl) and ortho- (2-nitrophenyl) isomers are more commonly documented in research literature. nih.govmdpi.com

The electron-withdrawing nature of the nitro group makes the nitrophenolate ion a better leaving group compared to an unsubstituted phenol, thus facilitating the hydrolysis of the glycosidic bond. The strength of this effect varies with the isomer: the para- and ortho-positions allow for direct resonance delocalization of the negative charge of the phenolate (B1203915) oxygen, making them particularly good leaving groups. The meta-position, as in 3-nitrophenyl α-D-galactopyranoside, benefits from an inductive electron-withdrawing effect but lacks this direct resonance stabilization.

Comparative studies generally show that α-galactosidases exhibit different affinities and reaction rates for these isomers.

An α-galactosidase from the fungus Termitomyces eurrhizus was found to hydrolyze 4-nitrophenyl α-D-galactopyranoside (pNPGal) more effectively than 2-nitrophenyl α-D-galactopyranoside (oNPGal). nih.gov

Similarly, an α-galactosidase isolated from Aspergillus sp. D-23 demonstrated the highest sensitivity and activity towards pNPGal when compared with other substrates. mdpi.com

Research on deoxy derivatives of p-nitrophenyl α-D-galactopyranoside highlighted the critical role of specific hydroxyl groups on the galactose ring for substrate binding and hydrolysis by α-galactosidases from different sources like green coffee bean, Mortierella vinacea, and Aspergillus niger. nih.gov

These findings indicate that while all nitrophenyl galactosides can serve as substrates, the precise positioning of the nitro group, in conjunction with the enzyme's specific active site architecture, dictates the efficiency of the catalytic reaction. The higher activity often observed with the 4-nitro isomer is typically attributed to the superior stability of the resulting 4-nitrophenolate (B89219) anion.

Hydrolysis of Natural Glycosides versus Synthetic Substrates

α-Galactosidases act on a wide range of substrates, including natural oligosaccharides and polysaccharides, as well as synthetic molecules designed for assays. The primary natural substrates in plants are the raffinose (B1225341) family oligosaccharides (RFOs), such as raffinose (a trisaccharide) and stachyose (B150584) (a tetrasaccharide), which contain terminal α-1,6 linked galactose residues. wikipedia.org Other natural substrates include the disaccharide melibiose (B213186). mdpi.com

A common observation in enzymatic studies is that α-galactosidases often exhibit significantly higher hydrolytic activity and affinity for synthetic substrates like nitrophenyl α-D-galactopyranosides compared to their natural counterparts. nih.govmdpi.com This difference is largely due to the nature of the aglycone. The nitrophenyl group is an excellent leaving group, which facilitates the cleavage of the glycosidic bond during the enzymatic reaction.

Several studies provide a clear comparison:

The α-galactosidase from Termitomyces eurrhizus showed much higher activity with pNPGal than with the natural substrates raffinose, melibiose, and stachyose. nih.gov

An α-galactosidase from Debaryomyces hansenii UFV-1 displayed a Michaelis constant (K_m) for p-nitrophenyl α-D-galactopyranoside (pNPαGal) of 0.30 mM, indicating a very high affinity. In contrast, the K_m values for the natural substrates melibiose, stachyose, and raffinose were significantly higher at 2.01 mM, 9.66 mM, and 16 mM, respectively, signifying lower affinity. nih.gov

Similarly, the α-galactosidase from Aspergillus sp. D-23 had the highest relative activity (100%) with p-NPG, while its activity on melibiose and raffinose was considerably lower. mdpi.com

This preference for synthetic substrates makes them ideal for laboratory assays to detect and quantify enzyme activity due to their rapid turnover and the ease of detecting the colored product. However, the ultimate physiological and industrial relevance of an α-galactosidase often depends on its efficiency in hydrolyzing natural substrates like raffinose and stachyose, particularly in applications such as improving the nutritional quality of soy-based foods and feeds. mdpi.comnih.gov

Table 1: Comparison of α-Galactosidase Activity on Synthetic vs. Natural Substrates

| Enzyme Source | Synthetic Substrate | Relative Activity / Kinetic Parameter | Natural Substrate | Relative Activity / Kinetic Parameter | Reference |

|---|---|---|---|---|---|

| Debaryomyces hansenii | p-Nitrophenyl α-D-galactopyranoside | K_m = 0.30 mM | Raffinose | K_m = 16 mM | nih.gov |

| Debaryomyces hansenii | p-Nitrophenyl α-D-galactopyranoside | K_m = 0.30 mM | Stachyose | K_m = 9.66 mM | nih.gov |

| Debaryomyces hansenii | p-Nitrophenyl α-D-galactopyranoside | K_m = 0.30 mM | Melibiose | K_m = 2.01 mM | nih.gov |

| Termitomyces eurrhizus | p-Nitrophenyl α-D-galactopyranoside | 100% | Raffinose | 38.9% | nih.gov |

| Termitomyces eurrhizus | p-Nitrophenyl α-D-galactopyranoside | 100% | Melibiose | 34.1% | nih.gov |

| Termitomyces eurrhizus | p-Nitrophenyl α-D-galactopyranoside | 100% | Stachyose | 29.5% | nih.gov |

| Aspergillus sp. D-23 | p-Nitrophenyl α-D-galactopyranoside | 100% | Melibiose | 14.8% | mdpi.com |

| Aspergillus sp. D-23 | p-Nitrophenyl α-D-galactopyranoside | 100% | Raffinose | 12.5% | mdpi.com |

Kinetic Characterization of Glycosidase Reactions with this compound

Determination of Michaelis-Menten Constants (K_m) and Maximum Reaction Rates (V_max, k_cat)

These parameters are determined by measuring the initial reaction velocity at various concentrations of the substrate, such as 3-nitrophenyl α-D-galactopyranoside. The resulting data are then plotted (e.g., using a Lineweaver-Burk or Hanes-Woolf plot) or fitted to the Michaelis-Menten equation using non-linear regression analysis. nih.gov

While specific kinetic data for the 3-nitrophenyl isomer are not widely reported, extensive studies on the closely related 4-nitrophenyl α-D-galactopyranoside (pNPG) provide insight into the typical kinetic values for α-galactosidases from various sources.

Table 2: Michaelis-Menten (K_m) and Catalytic Constants for α-Galactosidases with p-Nitrophenyl α-D-galactopyranoside

| Enzyme Source | K_m (mM) | V_max (U/mg or µmol/min/mg) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|

| Debaryomyces hansenii UFV-1 | 0.30 | Not Reported | Not Reported | nih.gov |

| Paecilomyces thermophila | 0.41 | 147.1 | Not Reported | mdpi.com |

| Sweet Almond | 2.0 (at pH 5.5) | Not Reported | Not Reported | doi.org |

| Trichoderma reesei | 0.26 | Not Reported | 231 | researchgate.net |

The variability in these kinetic parameters reflects the diverse origins and adaptations of the enzymes. Factors such as the enzyme's structure, active site geometry, and the specific assay conditions (pH, temperature) all contribute to the observed K_m and V_max values. doi.org

Effects of pH on Kinetic Parameters and Enzyme Activity Profiles

The activity of α-galactosidase is profoundly influenced by pH. Each enzyme has an optimal pH at which it exhibits maximum activity, and its activity decreases as the pH deviates from this optimum. This pH dependence is due to the effect of hydrogen ion concentration on the ionization state of amino acid residues in the enzyme, particularly those in the active site and those involved in maintaining the enzyme's three-dimensional structure.

The catalytic mechanism of glycoside hydrolases typically involves two critical carboxylic acid residues (glutamic acid or aspartic acid), which function as a general acid and a nucleophile. nih.gov For the enzyme to be active, one of these residues must be protonated and the other deprotonated. This requirement dictates the characteristic bell-shaped curve of an enzyme's pH-activity profile.

Studies on various α-galactosidases using nitrophenyl galactopyranosides as substrates have revealed a range of optimal pH values, generally falling in the acidic to neutral range.

The α-galactosidase from the bacterium Paenibacillus sp. LX-20 showed optimal activity at a pH of 6.0–6.5. nih.gov

Fungal α-galactosidases, such as the one from Aspergillus sp. D-23, often function best under more acidic conditions, with an optimal pH of 5.0. This enzyme maintained high stability across a broad pH range from 3.0 to 8.0. mdpi.com

A detailed study of sweet almond α-galactosidase using PNPG indicated the involvement of two ionizable groups in the catalytic process, with pK_a values around 3.4 and 6.7. doi.org

The pH can affect not only the maximum velocity (V_max) but also the substrate affinity (K_m). Changes in the ionization of active site residues can alter the binding of the substrate, leading to a pH-dependent K_m value.

Table 3: Optimal pH for α-Galactosidase Activity from Various Sources

| Enzyme Source | Optimal pH | Reference |

|---|---|---|

| Paenibacillus sp. LX-20 | 6.0 - 6.5 | nih.gov |

| Aspergillus sp. D-23 | 5.0 | mdpi.com |

| Sweet Almond | ~5.5 (for V_max) | doi.org |

| Termitomyces eurrhizus | 4.0 | nih.gov |

Temperature Dependence of Kinetic Parameters and Enzyme Stability

Temperature is another critical factor that governs the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate. This relationship holds true up to an optimal temperature, at which the enzyme exhibits maximal activity. Beyond this point, the enzyme begins to undergo thermal denaturation, where its specific three-dimensional structure is disrupted, leading to a rapid loss of activity and stability.

The optimal temperature for α-galactosidases varies widely depending on the organism from which it is derived. Enzymes from thermophilic organisms, for instance, have much higher temperature optima and greater stability than those from mesophiles.

The α-galactosidase from Aspergillus sp. D-23 is relatively thermophilic, with an optimal temperature of 65°C and good stability up to 55-60°C. mdpi.com

In contrast, the enzyme from the antarctic bacterium Paenibacillus sp. LX-20 has a lower optimal temperature of 45°C. nih.gov

For the α-galactosidase from sweet almond, the activation energy for the hydrolysis of PNPG was determined to be 19.0 kcal/mole, quantifying the energy barrier that must be overcome for the reaction to occur. doi.org

Thermal stability is a crucial parameter for industrial applications. It is often assessed by incubating the enzyme at various temperatures for extended periods and then measuring the residual activity. Enzymes that retain a high percentage of their activity at elevated temperatures are desirable for processes that require heat.

Table 4: Optimal Temperature for α-Galactosidase Activity from Various Sources

| Enzyme Source | Optimal Temperature (°C) | Reference |

|---|---|---|

| Aspergillus sp. D-23 | 65 | mdpi.com |

| Paenibacillus sp. LX-20 | 45 | nih.gov |

| Termitomyces eurrhizus | 75 | nih.gov |

| Debaryomyces hansenii UFV-1 (immobilized) | 80 | researchgate.net |

Inhibition Studies of Glycosidases Using this compound

The chromogenic substrate this compound, also commonly referred to as p-nitrophenyl alpha-D-galactopyranoside (pNP-αGal), serves as a critical tool in the study of glycosidase inhibition. glycosynth.co.uk Its hydrolysis by α-galactosidases results in the release of p-nitrophenol, a yellow compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity. glycosynth.co.uksigmaaldrich.com This straightforward assay facilitates the investigation of various inhibitory mechanisms and the characterization of potential enzyme inhibitors.

Analysis of Competitive and Non-Competitive Inhibition Mechanisms

The use of this compound allows researchers to differentiate between various modes of enzyme inhibition, such as competitive and non-competitive mechanisms.

Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, competing with the natural substrate. In studies using pNP-αGal, the introduction of monosaccharides like galactose and ribose has been shown to drastically decrease the hydrolyzing activity of α-galactosidases, which is characteristic of competitive inhibition. researchgate.net The inhibitor, being structurally similar to the galactose moiety of the substrate, vies for the same binding site on the enzyme.

Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. An example of this can be seen in studies of seminal plasma maltase, where Tris(hydroxymethyl)aminomethane was found to exert a noncompetitive inhibition on the enzyme's activity when assayed with the similar substrate, p-nitrophenol-alpha-D-glucopyranoside. nih.gov This type of inhibition affects the enzyme's turnover number (Vmax) but not its substrate binding affinity (Km).

The kinetic parameters derived from assays with this compound are essential for elucidating these mechanisms. nih.gov

Table 1: Examples of Inhibition Mechanisms Studied with Nitrophenyl-Glycoside Substrates

| Inhibitor | Enzyme | Substrate Used in Study | Inhibition Type | Source |

|---|---|---|---|---|

| Galactose, Ribose | α-Galactosidase | p-Nitrophenyl-α-D-galactopyranoside | Competitive (Implied) | researchgate.net |

Identification and Characterization of Specific Enzyme Inhibitors

High-throughput screening assays utilizing substrates like this compound have been instrumental in identifying novel inhibitors of α-galactosidases. nih.gov These inhibitors can be inorganic ions or complex organic molecules.

Several metal ions have been identified as potent inhibitors of α-galactosidase activity. In particular, silver (Ag⁺ or Ag²⁺), mercury (Hg²⁺), and copper (Cu²⁺) have been shown to strongly inhibit the enzyme when pNP-αGal is used as the substrate. researchgate.netjocpr.com

Beyond metal ions, systematic screening of compound libraries has led to the discovery of specific organic inhibitors. For instance, a screen against α-galactosidase A (GLA), the enzyme deficient in Fabry disease, identified lansoprazole (B1674482), merbromin, and phenylmercuric acetate (B1210297) as hits. nih.gov Further characterization revealed that lansoprazole was a selective inhibitor for GLA. nih.gov Another well-known inhibitor, 1-deoxygalactonojirimycin (DGJ), is an iminosugar that acts as a chemical chaperone for mutant GLA, and its inhibitory properties are fundamental to its therapeutic action. nih.gov

Table 2: Specific Inhibitors of α-Galactosidases Identified in Assays

| Inhibitor | Enzyme | Observed Effect | Source |

|---|---|---|---|

| Silver ion (Ag⁺/Ag²⁺) | α-Galactosidase | Strong inhibition | researchgate.netjocpr.com |

| Mercury ion (Hg²⁺) | α-Galactosidase | Strong inhibition | researchgate.netjocpr.com |

| Copper ion (Cu²⁺) | α-Galactosidase | Strong inhibition | researchgate.net |

| Lansoprazole | α-Galactosidase A (GLA) | Inhibition (IC₅₀ = 6.4 µM) | nih.gov |

| Merbromin | α-Galactosidase A (GLA) | Inhibition | nih.gov |

| Phenylmercuric acetate | α-Galactosidase A (GLA) | Inhibition | nih.gov |

Modulation of Enzyme Activity by Activators and Oxidants

In addition to inhibition, the activity of glycosidases can be positively modulated or activated by certain compounds, a phenomenon also studied using this compound. The effect of metal ions is particularly complex, as they can act as inhibitors, activators, or have no effect depending on the specific ion, its concentration, and the enzyme source. mdpi.com

For example, while high concentrations of Cu²⁺ can strongly inhibit α-galactosidase activity, low concentrations of ferrous iron (Fe²⁺) have been found to promote the enzyme's activity. mdpi.com Similarly, studies on α-galactosidase from Lactobacillus reuteri showed that the addition of manganese (Mn²⁺) to the growth culture led to a significant enhancement of enzyme activity. nih.gov

Conversely, some divalent cations have little to no impact on enzyme function. For one α-galactosidase, Fe²⁺, Mn²⁺, and Mg²⁺ had no significant effect on activity, while Zn²⁺, Ni²⁺, and Ca²⁺ caused only a slight reduction. researchgate.net The lack of inhibition by EDTA in the same study suggested that the enzyme is not a metalloenzyme requiring divalent cations for its function. researchgate.net

Table 3: Modulation of α-Galactosidase Activity by Metal Ions

| Modulator | Enzyme Source | Effect | Source |

|---|---|---|---|

| Iron (Fe²⁺) | Aspergillus sp. D-23 | Activation at low concentrations | mdpi.com |

| Manganese (Mn²⁺) | Lactobacillus reuteri CF2-7F | Enhancement of activity | nih.gov |

| Copper (Cu²⁺) | Aspergillus sp. D-23 | Inhibition at high concentrations | mdpi.com |

| Zinc (Zn²⁺), Nickel (Ni²⁺), Calcium (Ca²⁺) | Yeast Isolate | Slight reduction in activity (<15%) | researchgate.net |

Mechanistic Enzymology and Structural Insights of Glycosidases Interacting with 3 Nitrophenyl Alpha D Galactopyranoside

Elucidation of Catalytic Mechanisms of Alpha-Galactosidases

Alpha-galactosidases are retaining glycoside hydrolases, meaning the stereochemistry at the anomeric carbon of the galactose product is the same as that of the substrate. nih.gov This is achieved through a sophisticated catalytic mechanism involving key amino acid residues within the enzyme's active site.

The hydrolysis of the glycosidic bond by most alpha-galactosidases, particularly those in glycoside hydrolase (GH) families 27 and 36, proceeds via a Koshland double displacement mechanism. nih.govebi.ac.ukresearchgate.net This mechanism involves two distinct, sequential nucleophilic substitution reactions at the anomeric carbon of the galactose moiety. nih.govnih.gov

The process can be summarized in two main steps:

Glycosylation: A carboxylate group from an aspartate residue in the active site acts as a nucleophile, attacking the anomeric carbon of the 3-nitrophenyl alpha-D-galactopyranoside substrate. nih.govwikipedia.org This attack leads to the cleavage of the glycosidic bond, releasing the nitrophenolate aglycone. Simultaneously, a second acidic aspartate residue protonates the oxygen of the leaving group, facilitating its departure. This first step results in the formation of a covalent glycosyl-enzyme intermediate. nih.govnih.govlibretexts.org

Deglycosylation: The acidic aspartate residue, now acting as a general base, activates a water molecule by abstracting a proton. researchgate.netwikipedia.org This activated water molecule then performs a nucleophilic attack on the anomeric carbon of the covalent intermediate, hydrolyzing it. This second displacement regenerates the free enzyme and releases the galactose product with a retained alpha-anomeric configuration. nih.govwikipedia.org

This ping-pong, or double-displacement, reaction ensures that the enzyme is returned to its original state, ready to catalyze another reaction cycle. libretexts.org

Structural and mutational studies have been pivotal in identifying the specific amino acid residues that are essential for the catalytic activity of alpha-galactosidases.

Aspartate Residues: Two highly conserved aspartate residues are the cornerstones of the double displacement mechanism. ebi.ac.ukresearchgate.netrcsb.org In human alpha-galactosidase A (GLA), these residues are Asp-170 and Asp-231. nih.govwikipedia.org

Asp-170 (Nucleophile): This residue performs the initial nucleophilic attack on the anomeric carbon of the substrate to form the covalent intermediate. nih.govresearchgate.net Mutating this residue, for instance to alanine (B10760859) (D170A), results in a catalytically inactive enzyme. nih.gov

Asp-231 (Acid/Base Catalyst): This residue first acts as a general acid, donating a proton to the leaving group (3-nitrophenolate). nih.govresearchgate.net In the second step, it functions as a general base, activating a water molecule for the hydrolysis of the glycosyl-enzyme intermediate. wikipedia.org

Tryptophan Residues: Aromatic residues, particularly tryptophan, are frequently found in the active sites of carbohydrate-binding enzymes and play a crucial role in substrate recognition and positioning through hydrophobic or "stacking" interactions with the sugar ring. nih.govnih.gov In alpha-galactosidases, a conserved tryptophan residue (Trp-47 in human GLA) is critical for properly orienting the galactose moiety within the active site. nih.gov This interaction helps to stabilize the enzyme-substrate complex and the transition states throughout the catalytic cycle. nih.govnih.gov

The table below summarizes the roles of these key catalytic residues in human alpha-galactosidase A.

| Residue (Human α-GAL A) | General Role | Specific Function in Catalysis |

| Asp-170 | Catalytic Nucleophile | Performs nucleophilic attack on the anomeric carbon of the substrate. nih.govwikipedia.org |

| Asp-231 | Acid/Base Catalyst | Donates a proton to the leaving group and later activates a water molecule. nih.govwikipedia.org |

| Trp-47 | Substrate Binding | Stacks against the galactose ring, aiding in substrate recognition and stabilization. nih.gov |

| Trp-336 (in AgaA) | Substrate Binding | In the α-galactosidase AgaA, this tryptophan at subsite -1 is crucial for ligand stacking and efficient catalysis. nih.gov |

Conformational Dynamics in Enzyme-Substrate Complexes

The interaction between an alpha-galactosidase and its substrate is not a simple lock-and-key event but a dynamic process involving conformational changes in both the enzyme and the substrate.

Binding of a substrate like this compound can induce conformational changes in the enzyme's active site. researchgate.net Structural studies on various glycosidases have revealed that flexible loops near the active site can shift from an "open" to a "closed" conformation upon substrate binding. researchgate.net In some alpha-galactosidases, these changes are critical for creating the precise environment for catalysis. For example, in the thermostable alpha-galactosidase AgaA, a single amino acid substitution located 20 Å away from the active site can cause significant structural rearrangements that alter the active cleft's width and affect substrate affinity and efficiency. nih.gov This suggests an "induced fit" mechanism where the initial binding of the substrate fine-tunes the active site's geometry for optimal catalytic activity. nih.gov

For catalysis to occur, the enzyme must stabilize the high-energy transition state of the reaction more than it stabilizes the ground state of the substrate. rsc.orgst-andrews.ac.uk One way alpha-galactosidases achieve this remarkable rate enhancement is by distorting the bound substrate from its low-energy chair conformation into a higher-energy conformation that more closely resembles the oxocarbenium ion-like transition state. nih.gov

X-ray crystallographic studies of human alpha-galactosidase have captured snapshots of the substrate at different stages of the catalytic cycle. These studies show that while the initial substrate binds in the standard, stable 4C1 chair conformation, the covalent glycosyl-enzyme intermediate is distorted into a 1S3 skew (or twist) boat conformation. nih.gov This strained conformation positions the atoms optimally for the subsequent nucleophilic attack by water. nih.gov After hydrolysis, the galactose product is found back in the relaxed 4C1 chair conformation. nih.gov This ability of the rigid active site to induce strain in the flexible substrate is a key feature of catalysis. d-nb.infoucl.ac.uk

Structural Basis of Substrate Recognition and Binding

The high specificity of alpha-galactosidases for substrates like this compound is dictated by the precise architecture of the enzyme's active site. The catalytic domain of most alpha-galactosidases features a conserved (β/α)8 barrel topology, with the active site located in a pocket at the center of this barrel. researchgate.netrcsb.orgnih.gov

The enzyme forms a network of specific interactions, primarily hydrogen bonds and hydrophobic contacts, with the hydroxyl groups and the pyranose ring of the galactose moiety. researchgate.netrcsb.org Studies on various alpha-galactosidases have shown that the hydroxyl groups at positions 3, 4, and 6 of the galactose ring are often essential for recognition and binding, forming critical hydrogen bonds with active site residues. nih.gov The hydrophobic face of the galactose ring is stabilized by stacking interactions with aromatic residues like tryptophan. nih.govnih.gov This network of interactions ensures that only terminally-linked alpha-D-galactosyl residues are correctly positioned for catalysis, explaining the enzyme's exquisite substrate specificity. nih.gov

Crystallographic Analysis of Glycosidase Complexes with this compound (or its analogs)

While a crystal structure of a glycosidase in complex with this compound is not available in the public domain, significant insights can be gleaned from crystallographic studies of α-galactosidases with the natural product galactose and with substrate analogs such as p-nitrophenyl-β-D-galactoside. pdbj.org Human α-galactosidase, a homodimeric glycoprotein (B1211001), possesses a catalytic domain with a characteristic (β/α)8 barrel structure. rcsb.org The active site is located within a pocket at the center of this barrel. nih.gov

The structure of human α-galactosidase has been solved in complex with its product, galactose. rcsb.org This provides a detailed view of the binding of the galactopyranose ring. Key catalytic residues, two aspartic acids (D170 and D231 in human α-galactosidase), are positioned to act as a nucleophile and an acid/base catalyst, respectively, in a double displacement mechanism. rcsb.orgnih.gov

Furthermore, the crystal structure of α-1,3-galactosyltransferase complexed with p-nitrophenyl-β-galactoside reveals how the nitrophenyl group can be accommodated within a glycosyltransferase active site. pdbj.org In this structure, the p-nitrophenyl group occupies a position similar to the N-acetylglucosamine moiety of the natural substrate, N-acetyllactosamine, and engages in non-polar interactions with the indole (B1671886) ring of a tryptophan residue (Trp249). pdbj.org This suggests that the nitrophenyl group of this compound likely also binds in a hydrophobic pocket within the active site of α-galactosidase.

Table 1: Crystallographic Data for Human α-Galactosidase

| Parameter | Value |

| PDB ID | 1R46 |

| Resolution | 3.25 Å |

| R-Value Work | 0.262 |

| R-Value Free | 0.301 |

| Method | X-RAY DIFFRACTION |

Data from RCSB PDB entry 1R46. rcsb.org

Mapping Non-Polar and Polar Interactions within the Enzyme Binding Site

Based on the available structural data for α-galactosidases and related enzymes, the binding of this compound can be inferred to involve a combination of specific polar interactions with the galactose moiety and non-polar interactions with the nitrophenyl aglycone.

The galactose portion of the substrate is recognized through a network of hydrogen bonds. Studies on deoxy derivatives of p-nitrophenyl α-D-galactopyranoside have highlighted the critical role of specific hydroxyl groups in substrate binding and catalysis. For instance, the hydroxyl groups at positions C3 and C4 of the galactose ring are essential for the activity of α-galactosidases from green coffee bean and Mortierella vinacea. For the enzyme from Aspergillus niger, the hydroxyl groups at C3, C4, and C6 are all necessary for activity. nih.gov This indicates that these hydroxyl groups form crucial hydrogen bonds with active site residues.

The nitrophenyl group, being hydrophobic, is likely to be stabilized by van der Waals forces and hydrophobic interactions with non-polar amino acid residues lining the active site pocket. The tryptophan residue identified in the α-1,3-galactosyltransferase structure provides a model for this type of interaction. pdbj.org The precise orientation of the 3-nitro group relative to the phenyl ring will influence its interaction with the local environment in the active site, potentially affecting binding affinity and the rate of hydrolysis compared to its 2-nitro and 4-nitro isomers.

Table 2: Key Interactions in the α-Galactosidase Active Site

| Interaction Type | Substrate Moiety | Key Enzyme Residues (Inferred) |

| Hydrogen Bonding | Galactose OH-2, OH-3, OH-4, OH-6 | Asp, Glu, Asn, Gln, His |

| Hydrophobic Interactions | Nitrophenyl Ring | Trp, Tyr, Phe, Leu, Val |

| Catalysis | Anomeric Carbon | Catalytic Dyad (e.g., Asp170, Asp231 in human α-galactosidase) |

Comparative Binding Analysis with Physiological Substrates

The kinetic parameters for the hydrolysis of artificial substrates like this compound can be compared with those of physiological substrates to understand the enzyme's substrate specificity and catalytic efficiency. The natural substrates for α-galactosidases are typically oligosaccharides such as raffinose (B1225341) and stachyose (B150584), and glycosphingolipids like globotriaosylceramide. nih.gov

Kinetic studies on α-galactosidase from Vicia faba have shown that the enzyme is inhibited by an excess of the artificial substrate p-nitrophenyl α-D-galactoside. nih.gov This substrate inhibition is competitive and is caused by the galactosyl moiety. nih.gov The enzyme is also competitively inhibited by its product, galactose. nih.gov

A comparison of the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for the hydrolysis of nitrophenyl-galactosides and natural substrates provides insights into the enzyme's affinity and catalytic turnover for different compounds. For example, the α-galactosidase from Anoxybacillus vitaminiphilus showed a much higher specific activity for p-nitrophenyl α-D-galactopyranoside (70 U/mg) compared to the natural substrates raffinose and stachyose. nih.gov This suggests a higher affinity or faster turnover for the artificial substrate under the tested conditions.

Table 3: Comparative Kinetic Parameters for α-Galactosidase Substrates

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) |

| Anoxybacillus vitaminiphilus | p-Nitrophenyl α-D-galactopyranoside | 0.12 | 1.10 x 10⁻³ (mM s⁻¹) |

| Cowpea seeds | Raffinose | 1.7 | Not reported |

| Cowpea seeds | Stachyose | 3.6 | Not reported |

| Cowpea seeds | Verbascose | 15.9 | Not reported |

Data compiled from various sources. nih.govnih.gov Note that direct comparison of V_max values is challenging due to different reporting units.

The higher activity often observed with nitrophenyl-based artificial substrates may be attributed to the good leaving group properties of the nitrophenolate ion, which can facilitate the catalytic process. However, the binding affinity (reflected by K_m) is a complex function of all interactions within the active site.

Advanced Biochemical and Biomedical Research Applications

Research in Carbohydrate Metabolism and Glycoconjugate Biology

The study of how complex carbohydrates (glycans) and molecules containing them (glycoconjugates) are built, modified, and degraded is fundamental to cell biology. 3-NP-α-D-Gal serves as a critical probe in these investigations.

Glycosphingolipids and glycoproteins are essential components of cell membranes and play roles in cell recognition, signaling, and adhesion. Their metabolism involves the sequential removal of sugar residues by specific glycosidases. The enzyme α-galactosidase is responsible for cleaving terminal α-galactose residues from these complex molecules.

Researchers utilize 3-NP-α-D-Gal as an analog to the natural substrates to study the activity and properties of α-galactosidases. By providing a simple, measurable reaction, it allows for the characterization of enzymes involved in the hydrolytic catabolism of glycoconjugates. researchgate.net For instance, studies have investigated the hydrolytic activity of α-galactosidases from various sources, such as plants and fungi, against derivatives of nitrophenyl α-D-galactopyranoside. nih.gov These studies help elucidate the structural requirements for enzyme-substrate binding and catalysis. Research has shown that the presence of specific hydroxyl groups on the galactopyranoside ring is essential for the compound to act as a substrate for certain α-galactosidases, indicating a high degree of specificity in the hydrolysis of glycoconjugates. nih.gov

| Enzyme Source | 2-Deoxy Substrate | 3-Deoxy Substrate | 4-Deoxy Substrate | 6-Deoxy Substrate |

|---|---|---|---|---|

| Green Coffee Bean | Hydrolyzed | Scarcely Acted Upon | Scarcely Acted Upon | Hydrolyzed |

| Mortierella vinacea | Hydrolyzed | Scarcely Acted Upon | Scarcely Acted Upon | Hydrolyzed |

| Aspergillus niger | Hydrolyzed (High Activity) | Scarcely Acted Upon | Scarcely Acted Upon | Scarcely Acted Upon |

The precise arrangement and linkage of monosaccharides in a complex carbohydrate determine its biological function. 3-NP-α-D-Gal is instrumental in studying enzymes that target the α-anomeric galactosidic linkage. The introduction of such synthetic substrates was a key development that facilitated the characterization of α-galactosidase and confirmed its specificity for this particular bond. nih.gov By comparing the hydrolysis rates of 3-NP-α-D-Gal with other synthetic substrates containing different linkages (e.g., β-linkages), researchers can confirm the stereospecificity of an enzyme, ensuring it acts only on α-linked galactose residues, which is critical for understanding its role in metabolic pathways.

Biomedical Diagnostics and Therapeutic Development

The reliability and simplicity of assays using 3-NP-α-D-Gal have led to its adoption in several areas of medical science, from diagnosing genetic disorders to aiding in the development of new treatments.

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. nih.govresearchgate.net This deficiency leads to the harmful accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), in cells throughout the body, causing progressive damage to the kidneys, heart, and nervous system. nih.govyoutube.com

The standard biochemical diagnosis for Fabry disease in males involves measuring the activity of α-galactosidase A in plasma or leukocytes. nih.gov 3-NP-α-D-Gal is a widely used substrate in this diagnostic assay. A blood or tissue sample is incubated with the substrate; a deficiency in enzyme activity results in a significantly reduced rate of 3-nitrophenol (B1666305) release compared to healthy controls. nih.gov This enzymatic assay, however, is less reliable for identifying female carriers of the disease due to random X-chromosome inactivation, which can lead to highly variable, and sometimes normal, enzyme activity levels. nih.govnih.gov Therefore, genetic testing is often necessary for a definitive diagnosis in females. nih.gov

| Component | Description |

|---|---|

| Enzyme | α-Galactosidase A |

| Substrate | 3-Nitrophenyl α-D-galactopyranoside (Colorless) |

| Products | Galactose + 3-Nitrophenol (Yellow) |

| Observation in Healthy Individual | Normal enzyme activity leads to the production of the yellow 3-nitrophenol, resulting in a color change. |

| Observation in Fabry Patient (Male) | Deficient enzyme activity leads to little or no color change, indicating a lack of substrate hydrolysis. nih.gov |

Enzyme replacement therapy (ERT) is the primary treatment for several lysosomal storage diseases, including Fabry disease. nih.govnih.gov This therapy involves the intravenous infusion of a recombinant human enzyme to replace the deficient or missing one. nih.gov In the case of Fabry disease, recombinant human α-galactosidase A is administered to patients. nih.gov

The development of effective ERTs requires robust methods for assessing the activity and stability of the manufactured recombinant enzymes. Assays using 3-NP-α-D-Gal are employed during the production and quality control phases of these therapeutic proteins. Researchers can quickly and accurately determine the specific activity of different enzyme formulations, compare the efficacy of new potential therapeutic candidates, and ensure batch-to-batch consistency. This screening is vital for developing stable and highly active enzymes that will be effective when administered to patients.

The ABO blood group system is determined by carbohydrate antigens on the surface of red blood cells. Blood type A, for instance, has a terminal α-N-acetylgalactosamine residue, while blood type B has a terminal α-galactose residue. The enzymes that add or remove these terminal sugars are known as glycosyltransferases and glycosidases, respectively.

Research into modifying blood group antigens, for example, to create universal donor blood (type O), involves the enzymatic removal of the terminal sugars from A or B antigens. The enzymes capable of cleaving the α-galactosyl linkage from the B antigen are α-galactosidases. 3-NP-α-D-Gal serves as a model substrate for identifying and characterizing novel α-galactosidases from various sources that could be potent candidates for this application. By screening enzyme libraries against this chromogenic substrate, researchers can rapidly identify enzymes with high specific activity for the α-galactosyl linkage, a crucial first step in developing biotechnological processes for blood antigen modification.

Enzymatic Biocatalysis for Oligosaccharide Synthesis

The compound 3-Nitrophenyl α-D-galactopyranoside serves as a valuable activated glycosyl donor in the enzymatic synthesis of complex carbohydrates. Its utility stems from the nitrophenyl group, which acts as a good leaving group, facilitating the transfer of the galactose moiety to an acceptor molecule under the catalysis of specific enzymes, primarily glycoside hydrolases operating in a transglycosylation mode.

Transglycosylation Reactions for the Synthesis of Specific Oligosaccharide Structures (e.g., Galactobiopyranosides)

Transglycosylation is an enzymatic method for oligosaccharide synthesis where a glycoside hydrolase transfers a glycosyl moiety from a donor substrate, such as a nitrophenyl-glycoside, to an acceptor molecule other than water. researchgate.netresearchgate.net This process competes with the hydrolytic reaction, where water acts as the acceptor. researchgate.net By carefully controlling reaction conditions and selecting appropriate enzymes and acceptors, specific oligosaccharide structures can be synthesized with high efficiency.

Research has demonstrated the effectiveness of using nitrophenyl-α-D-galactosides as donor substrates in synthesizing defined disaccharides. For instance, using a β-D-galactosidase from Bacillus circulans, scientists have successfully synthesized specific galactobiopyranoside structures. When p-nitrophenyl-α-N-acetyl-D-galactosaminide (pNP-α-GalNAc) and p-nitrophenyl-α-N-acetyl-D-glucosaminide (pNP-α-GlcNAc) were used as acceptors, the enzyme catalyzed the transfer of a galactose unit to form β-Gal-(1→3)-α-GalNAc-OC6H4NO2-p and β-Gal-(1→3)-α-GlcNAc-OC6H4NO2-p, respectively. nih.gov These reactions proceeded with remarkable efficiency, achieving high yields based on the initial acceptor concentration. nih.gov

The table below summarizes the yields of specific disaccharides synthesized via transglycosylation using a β-D-galactosidase from Bacillus circulans.

Table 1: Synthesis of p-Nitrophenyl Disaccharides via Enzymatic Transglycosylation

| Acceptor Substrate | Transglycosylation Product | Yield (%) |

|---|---|---|

| p-Nitrophenyl-α-N-acetyl-D-galactosaminide | β-Gal-(1→3)-α-GalNAc-OC6H4NO2-p | 75.9 |

| p-Nitrophenyl-α-N-acetyl-D-glucosaminide | β-Gal-(1→3)-α-GlcNAc-OC6H4NO2-p | 79.3 |

Data sourced from a study on regioselective synthesis with β-D-galactosidases. nih.gov

Regioselectivity in Enzymatic Transglycosylation Reactions

A critical aspect of enzymatic oligosaccharide synthesis is regioselectivity—the ability of the enzyme to form a glycosidic linkage at a specific position on the acceptor molecule. The regioselectivity of a transglycosylation reaction is highly dependent on both the enzyme source and the chemical nature of the acceptor molecule. nih.govnih.gov

Different enzymes exhibit distinct regiochemical preferences. For example, while the β-D-galactosidase from Bacillus circulans ATCC 31382 preferentially forms β-(1→3) linkages with acceptors like pNP-α-GalNAc and pNP-α-GlcNAc, the β-D-galactosidase from porcine liver demonstrates a different specificity. nih.gov The porcine liver enzyme directs the regiospecific transfer of galactose to the OH-6 position of various p-nitrophenyl glycoside acceptors, yielding β-(1→6) linked disaccharides. nih.gov

Furthermore, the structure of the acceptor molecule itself can influence the reaction's outcome. The regioselectivity observed with D-mannose as an acceptor has been shown to differ from that seen with N-acetylated acceptors like GlcNAc or GalNAc, not only for the B. circulans enzyme but for β-galactosidases from various origins. nih.gov This highlights the intricate molecular recognition between the enzyme's active site and the acceptor substrate that governs the precise formation of the new glycosidic bond.

Table 2: Enzyme-Dependent Regioselectivity in Galactosyl Transfer

| Enzyme Source | Acceptor Type | Predominant Linkage Formed |

|---|---|---|

| Bacillus circulans ATCC 31382 | pNP-α-GalNAc / pNP-α-GlcNAc | β-(1→3) |

| Porcine Liver | pNP-α-Gal / pNP-α-GlcNAc | β-(1→6) |

Data compiled from studies on transglycosylation with β-D-galactosidases. nih.gov

Integration into Glycomics and Proteomics Methodologies

3-Nitrophenyl α-D-galactopyranoside and its isomers are fundamental tools in glycomics and proteomics, primarily due to the chromogenic nitrophenyl group that allows for easy detection of enzymatic activity. himedialabs.commedchemexpress.com

Use in Glycoside Hydrolase Library Screening and Characterization

A primary application of 3-nitrophenyl α-D-galactopyranoside is as a chromogenic substrate for the screening and characterization of α-D-galactosidases and other glycoside hydrolases (GHs). himedialabs.commedchemexpress.com When the glycosidic bond is cleaved by an enzyme, the released nitrophenol (specifically 3-nitrophenol) generates a distinct color that can be quantified spectrophotometrically. duchefa-biochemie.com This property enables high-throughput screening of enzyme libraries to identify novel catalysts with desired activities or to characterize the substrate specificity of a known enzyme.

For example, in the characterization of enzymes from glycoside hydrolase families, a panel of chromogenic substrates, including nitrophenyl-α-D-glycopyranosides, is often used. In a study classifying enzymes of the GH31 family, a particular enzyme was tested against substrates like 4-nitrophenyl α-D-galactopyranoside (PNPGal). nih.gov The enzyme showed no activity towards PNPGal, while it was active against other substrates. nih.gov Such experiments are crucial for defining the functional profile of an enzyme and understanding its biological role. nih.govnih.gov

Development of Bio-Probes for Glycan-Protein Interactions

Beyond its use as a simple substrate, the 3-nitrophenyl α-D-galactopyranoside scaffold is integral to the development of sophisticated bio-probes for studying glycan-protein interactions, which are central to numerous biological processes. nih.gov